2-(3-aminopyrrolidin-1-yl)-N-methyl-N-phenylacetamide
Overview
Description
The compound “2-(3-aminopyrrolidin-1-yl)-N-methyl-N-phenylacetamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is attached to an acetamide group, which consists of a carbonyl (C=O) group and an amine (NH2) group . The molecule also contains a phenyl group (a ring of six carbon atoms, also known as a benzene ring) and a methyl group (CH3) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrrolidine ring would provide a cyclic structure, while the acetamide group would introduce polarity due to the presence of the carbonyl group . The phenyl and methyl groups would provide additional complexity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could influence its solubility in different solvents.Scientific Research Applications
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Pyrrolidin-2-one in Drug Synthesis
- Application : Pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds . The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .
- Methods : Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
- Results : A wide spectrum of pyrrolones and pyrrolidinone derivatives have been synthesized and most of them have various significant biological activities .
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Pyrrolidines in N-Heterocyclic Compounds Synthesis
- Application : Rising concern has been paid to the synthesis of N-heterocyclic compounds due to their useful biological activities and their role as intermediates in medicinal and organic chemistry .
- Methods : The synthesis involves the use of a-bromoketones and 2-aminopyridine by controlling reaction conditions .
- Results : The combination of inexpensive cerium and nickel catalysts enables the use of easily accessible free alcohols as operationally simple and robust carbon pronucleophiles in selective C (sp 3 )-C (sp 2) cross-couplings with the extrusion of formaldehyde .
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific properties. For example, if it were a drug, its safety profile would be determined through preclinical and clinical testing.
Future Directions
properties
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-N-methyl-N-phenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-15(12-5-3-2-4-6-12)13(17)10-16-8-7-11(14)9-16/h2-6,11H,7-10,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCJMHIAQWFFKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminopyrrolidin-1-yl)-N-methyl-N-phenylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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